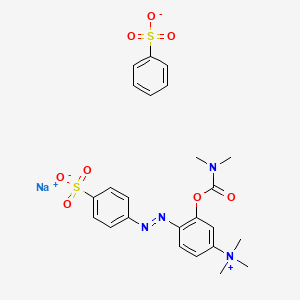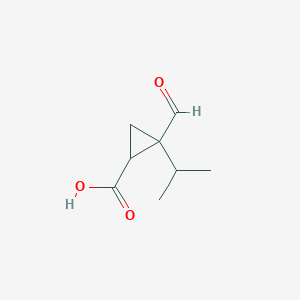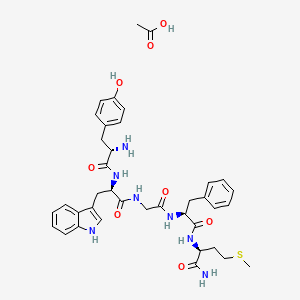
(D-Trp2)-methionine enkephalinamide*acet ate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(D-Trp2)-methionine enkephalinamide*acetate is a synthetic peptide analog of the naturally occurring enkephalins, which are endogenous opioid peptides. These compounds are known for their role in modulating pain and other physiological functions by interacting with opioid receptors in the nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (D-Trp2)-methionine enkephalinamide*acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to form peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids to allow for further reactions.
Cleavage from Resin: Using TFA to release the peptide from the resin.
Industrial Production Methods
Industrial production may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methionine residues can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation Products: Methionine sulfoxide.
Reduction Products: Free thiols from disulfide bonds.
Substitution Products: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Analytical Chemistry: Employed in the development of analytical methods for peptide characterization.
Biology
Receptor Binding Studies: Investigated for its interaction with opioid receptors.
Signal Transduction: Studied for its role in modulating cellular signaling pathways.
Medicine
Pain Management: Potential therapeutic agent for pain relief.
Neurological Disorders: Explored for its effects on neurological conditions like epilepsy and depression.
Industry
Pharmaceutical Development: Used in the development of new peptide-based drugs.
Biotechnology: Applied in the production of peptide-based biotechnological products.
Mécanisme D'action
(D-Trp2)-methionine enkephalinamide*acetate exerts its effects by binding to opioid receptors (mu, delta, and kappa) in the nervous system. This binding triggers a cascade of intracellular events, leading to the modulation of pain signals and other physiological responses. The molecular targets include G-protein coupled receptors, which activate downstream signaling pathways involving adenylate cyclase inhibition, potassium channel activation, and calcium channel inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methionine Enkephalin: A naturally occurring enkephalin with similar opioid receptor binding properties.
Leucine Enkephalin: Another endogenous enkephalin with a different amino acid sequence.
Synthetic Peptide Analogs: Various synthetic analogs designed to enhance stability, potency, or selectivity.
Uniqueness
(D-Trp2)-methionine enkephalinamide*acetate is unique due to the presence of the D-tryptophan residue at the second position, which can enhance its stability and resistance to enzymatic degradation. This modification may also alter its binding affinity and selectivity for different opioid receptors, potentially leading to distinct pharmacological effects.
Propriétés
Formule moléculaire |
C38H47N7O8S |
|---|---|
Poids moléculaire |
761.9 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C36H43N7O6S.C2H4O2/c1-50-16-15-29(33(38)46)42-36(49)30(18-22-7-3-2-4-8-22)41-32(45)21-40-35(48)31(19-24-20-39-28-10-6-5-9-26(24)28)43-34(47)27(37)17-23-11-13-25(44)14-12-23;1-2(3)4/h2-14,20,27,29-31,39,44H,15-19,21,37H2,1H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,49)(H,43,47);1H3,(H,3,4)/t27-,29-,30-,31+;/m0./s1 |
Clé InChI |
SUVKTSROSXUAPN-DNDWANHSSA-N |
SMILES isomérique |
CC(=O)O.CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES canonique |
CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
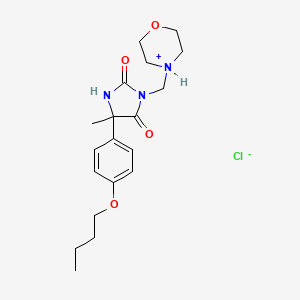

![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
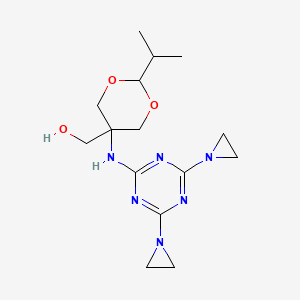
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)

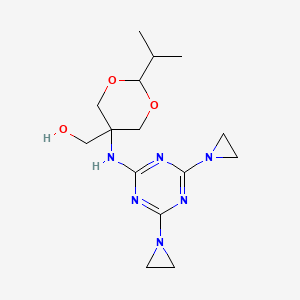


![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
